molecular formula C108H112O20 B134527 Benzylated cycloisomaltotetraose CAS No. 153440-04-1

Benzylated cycloisomaltotetraose

Cat. No. B134527
CAS RN: 153440-04-1
M. Wt: 1730 g/mol
InChI Key: VNWXTHBSGJGSKF-QRXURSOLSA-N
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Description

Benzylated cycloisomaltotetraose (BCIT) is a cyclic carbohydrate molecule that has garnered significant interest in scientific research due to its potential applications in various fields such as biotechnology, food science, and medicine. BCIT is a tetrasaccharide composed of four glucose units that are joined through alpha-1,4-glycosidic linkages, forming a cyclic structure. The benzyl group attached to the glucose units enhances the solubility and stability of BCIT, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of Benzylated cycloisomaltotetraose varies depending on its application. In drug delivery, this compound's cyclic structure and solubility allow it to encapsulate drugs and protect them from degradation in the body. This compound can also target specific cells or tissues by modifying the surface of the molecule to interact with specific receptors.
In food science, this compound's resistance to digestion in the small intestine allows it to reach the large intestine, where it is fermented by gut microbiota. The fermentation of this compound produces short-chain fatty acids, which have been shown to have various health benefits, including reducing inflammation and improving gut health.
In medicine, this compound's therapeutic effects are thought to be due to its ability to modulate the immune system and inhibit the growth of cancer cells. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to enhance the immune system's response to cancer cells by increasing the production of cytokines and activating immune cells.
In animal studies, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of Benzylated cycloisomaltotetraose in lab experiments is its stability and solubility, which allows for easy handling and storage. This compound's cyclic structure also makes it resistant to digestion, allowing for long-term studies in animal models. However, one of the limitations of this compound is its high cost of synthesis, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for Benzylated cycloisomaltotetraose research, including:
1. Development of new methods for this compound synthesis to reduce costs and increase yield.
2. Investigation of this compound's potential as a prebiotic and dietary fiber in human studies.
3. Exploration of this compound's potential as a functional food ingredient with antioxidant and anti-inflammatory properties.
4. Investigation of this compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
5. Development of this compound-based drug delivery systems for targeted and sustained drug release.
Conclusion
This compound is a cyclic carbohydrate molecule that has shown promising potential in various scientific fields, including biotechnology, food science, and medicine. This compound's stability, solubility, and cyclic structure make it an ideal candidate for drug delivery, prebiotic and dietary fiber, and functional food ingredient. This compound's therapeutic effects, such as its ability to inhibit cancer cell growth and enhance the immune system, make it a potential candidate for the treatment of various diseases. Further research is needed to explore this compound's full potential and develop new methods for its synthesis and application.

Synthesis Methods

The synthesis of Benzylated cycloisomaltotetraose involves the cyclization of linear maltodextrins through enzymatic or chemical methods. One of the most commonly used methods is the enzymatic synthesis of this compound using cyclodextrin glucanotransferase (CGTase) enzyme. CGTase catalyzes the transfer of a glucosyl unit from one maltodextrin molecule to another, resulting in the formation of a cyclic structure. The benzyl group is then introduced to the glucose units through a chemical reaction, such as benzyl bromide treatment.

Scientific Research Applications

Benzylated cycloisomaltotetraose has been extensively studied for its potential applications in various scientific fields. In biotechnology, this compound has been used as a stabilizer for enzymes and proteins, as well as a carrier for drug delivery. This compound's cyclic structure and solubility make it an ideal candidate for encapsulating and delivering drugs to specific target sites in the body.
In food science, this compound has been used as a prebiotic and dietary fiber due to its resistance to digestion in the small intestine and fermentation by gut microbiota in the large intestine. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a potential functional food ingredient.
In medicine, this compound has been studied for its potential therapeutic effects. Studies have shown that this compound can inhibit the growth of cancer cells and enhance the immune system's response to cancer cells. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

153440-04-1

Molecular Formula

C108H112O20

Molecular Weight

1730 g/mol

IUPAC Name

(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane

InChI

InChI=1S/C108H112O20/c1-13-37-77(38-14-1)61-109-93-89-73-121-106-102(118-70-86-55-31-10-32-56-86)98(114-66-82-47-23-6-24-48-82)95(111-63-79-41-17-3-18-42-79)91(126-106)75-123-108-104(120-72-88-59-35-12-36-60-88)100(116-68-84-51-27-8-28-52-84)96(112-64-80-43-19-4-20-44-80)92(128-108)76-124-107-103(119-71-87-57-33-11-34-58-87)99(115-67-83-49-25-7-26-50-83)94(110-62-78-39-15-2-16-40-78)90(127-107)74-122-105(125-89)101(117-69-85-53-29-9-30-54-85)97(93)113-65-81-45-21-5-22-46-81/h1-60,89-108H,61-76H2/t89-,90-,91-,92-,93-,94-,95-,96-,97+,98+,99+,100+,101-,102-,103-,104-,105+,106+,107+,108+/m1/s1

InChI Key

VNWXTHBSGJGSKF-QRXURSOLSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1

SMILES

C1C2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1

Canonical SMILES

C1C2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1

synonyms

benzylated cycloisomaltotetraose

Origin of Product

United States

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